4-(4-chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
4-(4-Chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-isopropylaniline to form an intermediate, which is then further reacted with 1H-pyrrole to introduce the pyrrole group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Industry: Its unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
4-(4-Chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
4-(4-Chlorophenyl)-N-(4-butylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Uniqueness: The presence of the isopropyl group in the compound distinguishes it from its analogs, potentially affecting its physical, chemical, and biological properties. This structural variation can lead to differences in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-16(2)17-7-11-20(12-8-17)26-24(28)23-22(27-13-3-4-14-27)21(15-29-23)18-5-9-19(25)10-6-18/h3-16H,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXUQKFJURRGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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